molecular formula C27H23N3O3S B2627952 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide CAS No. 1022058-80-5

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide

Cat. No.: B2627952
CAS No.: 1022058-80-5
M. Wt: 469.56
InChI Key: NXDRWBJVJJDGPT-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroisoquinoline core modified with three key substituents:

  • 2-(4-Methoxyphenyl): An electron-rich aromatic group that may enhance solubility and influence π-π stacking interactions.
  • N-(Pyridin-4-ylmethyl) carboxamide: A polar substituent that could improve target binding via hydrogen bonding or coordination with metal ions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-33-21-8-6-20(7-9-21)30-25(19-12-15-34-17-19)24(22-4-2-3-5-23(22)27(30)32)26(31)29-16-18-10-13-28-14-11-18/h2-15,17,24-25H,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRWBJVJJDGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=NC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the dihydroisoquinoline skeleton.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Pyridinylmethyl Group: This step often involves nucleophilic substitution reactions.

    Incorporation of the Thiophenyl Group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, particularly for cancers with defective DNA repair mechanisms. A study demonstrated that this compound exhibited significant inhibitory activity against PARP1 and PARP2 in vitro, with an IC50 value of 156 nM for PARP1, indicating its potential as an anticancer agent comparable to existing drugs like Olaparib .

Neuroprotective Effects

Isoquinoline derivatives have been explored for their neuroprotective properties. The compound's structural features suggest it may interact with neuroreceptors or modulate neuroinflammatory pathways. Preliminary studies indicate that derivatives of isoquinoline can offer protection against neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

Anti-inflammatory Properties

Compounds similar to this compound have shown promise in reducing inflammation. The presence of the thiophene ring may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Isoquinoline Core : Utilizing homophthalic anhydrides and amines through modified Castagnoli-Cushman reactions.
  • Substitution Reactions : Introducing methoxy and pyridine groups via nucleophilic substitution or coupling reactions.
  • Final Amide Formation : Amidation reactions to achieve the final carboxamide structure.

These synthetic pathways are crucial for optimizing yield and purity while allowing for the introduction of various substituents to enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for drug development. Studies have shown that modifications at specific positions on the isoquinoline scaffold can significantly affect biological potency. For instance:

Substituent PositionModification TypeEffect on Activity
4-Methoxy GroupElectron-donatingIncreases potency
Pyridine RingVariation in positionAlters binding affinity
Thiophene RingPresence/absenceModulates anti-inflammatory effects

This table summarizes how different modifications can influence the compound's efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect protein-protein interactions.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name Core Structure Key Substituents Electronic Effects
Target Compound 3,4-Dihydroisoquinoline 2-(4-Methoxyphenyl), 3-(thiophen-3-yl), N-(pyridin-4-ylmethyl) carboxamide Electron-donating (methoxy), moderate lipophilicity
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl) analog 3,4-Dihydroisoquinoline 2-(Trifluoroethyl), 3-(pyridin-3-yl), N-(3-cyano-4-fluorophenyl) carboxamide Electron-withdrawing (cyano, fluoro), high lipophilicity
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide 1,4-Dihydronaphthyridine Adamantyl, pentyl chains, N3-aryl groups Increased steric bulk, variable solubility
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl, pyridine-3-carboxamide Polar carboxamide, halogen-mediated interactions

Key Observations :

  • The target compound’s methoxyphenyl and thiophene groups contrast with the trifluoroethyl and cyano-fluorophenyl substituents in , which are more electron-withdrawing and lipophilic.
  • The thiazolidinone ring in replaces the dihydroisoquinoline entirely, emphasizing conformational flexibility.

Biological Activity

The compound 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide, also referred to as a derivative of isoquinoline, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O3C_{23}H_{21}N_{3}O_{3} with a molecular weight of approximately 387.43 g/mol. The structure includes a methoxyphenyl group, a pyridinylmethyl moiety, and a thiophenyl component, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that isoquinoline derivatives possess significant anticancer properties. For instance, a series of isoquinoline derivatives were evaluated using the MTT cytotoxicity assay in HeLa and HEK-293T cells. The compound demonstrated potential as an anticancer agent, showing superior efficacy when incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Research has shown that certain isoquinoline derivatives can inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibition of MPO was observed to be time-dependent and irreversible, suggesting that the compound may offer therapeutic benefits in conditions where MPO plays a detrimental role .

Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have been explored as well. A study highlighted the synthesis and testing of new compounds for their antibacterial and antifungal activities. The results indicated that specific derivatives exhibit potent antimicrobial effects, which could be beneficial in developing new antibiotics .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions between the methoxyphenyl group and various cellular targets may play a crucial role in its anticancer and antimicrobial activities.

Case Studies

StudyFindings
Anticancer Activity Compound demonstrated cytotoxic effects in HeLa cells.Suggests potential as an anticancer agent.
Enzyme Inhibition Inhibition of MPO was observed in vitro.Indicates therapeutic potential in inflammatory diseases.
Antimicrobial Effects New derivatives showed significant antibacterial activity.Highlights the need for further development as antibiotics.

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